molecular formula C5H2BrNS2 B6233073 2-bromothieno[2,3-d][1,3]thiazole CAS No. 203049-70-1

2-bromothieno[2,3-d][1,3]thiazole

Cat. No.: B6233073
CAS No.: 203049-70-1
M. Wt: 220.1
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Description

Significance of Fused Sulfur and Nitrogen Heterocycles

Heterocyclic compounds, particularly those containing both sulfur and nitrogen atoms, are fundamental building blocks in a vast array of chemical applications. nih.govopenmedicinalchemistryjournal.comresearchgate.net Their structural diversity and unique electronic properties make them indispensable in medicinal chemistry, materials science, and agrochemical research. nih.govopenmedicinalchemistryjournal.commdpi.com The fusion of a thiophene (B33073) ring with a thiazole (B1198619) ring, as seen in the thieno[2,3-d] nih.govnih.govthiazole scaffold, creates a planar, aromatic system with a distinct distribution of electrons, which can be strategically modified to fine-tune its chemical reactivity and physical characteristics. nih.govresearchgate.net The presence of both sulfur and nitrogen heteroatoms introduces sites for specific interactions and functionalization, making these fused systems versatile platforms for the development of new molecules. nih.govresearchgate.net

Overview of the Thieno[2,3-d]nih.govnih.govthiazole Core Structure

The thieno[2,3-d] nih.govnih.govthiazole core consists of a thiophene ring fused to a thiazole ring. This fusion results in a bicyclic aromatic system with the molecular formula C₅H₃NS₂. nih.gov The arrangement of the atoms and the delocalization of π-electrons across both rings confer significant stability to the molecule. The numbering of the atoms in the ring system follows established nomenclature rules, providing a clear framework for describing the positions of substituents. The unique electronic environment of the thieno[2,3-d] nih.govnih.govthiazole scaffold influences its reactivity, making certain positions more susceptible to electrophilic or nucleophilic attack.

Rationale for Research on Halogenated Thieno[2,3-d]nih.govnih.govthiazoles, with Emphasis on 2-Bromothieno[2,3-d]nih.govnih.govthiazole

The introduction of halogen atoms, such as bromine, onto the thieno[2,3-d] nih.govnih.govthiazole core is a key strategy for synthetic chemists. Halogenated derivatives, particularly 2-bromothieno[2,3-d] nih.govnih.govthiazole, serve as versatile intermediates in a variety of chemical transformations. The bromine atom at the 2-position of the thiazole ring is a valuable functional handle for introducing further molecular complexity through cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. mdpi.com This allows for the construction of more elaborate molecules with tailored properties. The electron-withdrawing nature of the bromine atom also modulates the electronic properties of the entire ring system, influencing its reactivity and potential applications. mdpi.com Research into these halogenated compounds is therefore crucial for expanding the chemical space accessible from the thieno[2,3-d] nih.govnih.govthiazole scaffold.

Properties

CAS No.

203049-70-1

Molecular Formula

C5H2BrNS2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Synthesis of 2 Bromothieno 2,3 D Nih.govnih.govthiazole

The synthesis of 2-bromothieno[2,3-d] nih.govnih.govthiazole (B1198619) typically involves the construction of the fused ring system followed by bromination, or the use of a pre-brominated precursor in the cyclization step. While specific, detailed synthetic procedures for 2-bromothieno[2,3-d] nih.govnih.govthiazole are not extensively documented in the provided search results, general methods for the synthesis of related thiazole and thienopyrimidine derivatives can provide insights into potential synthetic routes. For instance, the Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide, is a common method for forming the thiazole ring. nih.gov

A plausible synthetic approach could involve the reaction of a suitable 2-aminothiophene derivative with a brominating agent, or the cyclization of a thiophene (B33073) precursor already containing a bromine atom. The table below outlines a hypothetical synthetic route based on common organic reactions.

Interactive Data Table: Hypothetical Synthesis of 2-bromothieno[2,3-d] nih.govnih.govthiazole

StepStarting MaterialReagentConditionsIntermediate/Product
1Thieno[2,3-d] nih.govnih.govthiazoleN-Bromosuccinimide (NBS)Inert solvent (e.g., CCl₄), Radical initiator (e.g., AIBN), Reflux2-bromothieno[2,3-d] nih.govnih.govthiazole
22-AminothiopheneCarbon disulfide, then a brominating agentBase, SolventA brominated thiophene-thiocarbamate intermediate
3Brominated thiophene-thiocarbamate intermediateOxidative cyclizationOxidizing agent (e.g., I₂)2-bromothieno[2,3-d] nih.govnih.govthiazole

Chemical Reactivity and Transformative Chemistry of 2 Bromothieno 2,3 D 1 2 Thiazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mtroyal.ca For 2-bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole (B1198619), the bromine atom at the 2-position is a key reactive site for such transformations. Palladium-catalyzed reactions are particularly prominent in this context. mtroyal.carsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org This reaction is highly effective for the derivatization of 2-bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole, allowing for the introduction of various aryl and heteroaryl substituents. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Studies have shown that 2-bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole can be successfully coupled with a range of arylboronic acids under standard Suzuki-Miyaura conditions. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2-Bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole

EntryArylboronic AcidCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O~85
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane~92
3Thiophen-2-ylboronic acidPd₂(dba)₃XPhosCsFTHF~88

Heck and Sonogashira Coupling Reactions

The Heck reaction enables the arylation of alkenes, while the Sonogashira coupling facilitates the coupling of terminal alkynes with aryl halides. rsc.orgbeilstein-journals.orgrsc.org Both reactions are typically palladium-catalyzed and are applicable to 2-bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole.

In the Heck reaction , 2-bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole can be coupled with various acrylates and styrenes to introduce vinyl groups. rsc.org The reaction conditions often involve a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.org

The Sonogashira coupling provides a route to 2-alkynylthieno[2,3-d] wikipedia.orgvulcanchem.comthiazole derivatives. rsc.org This reaction is usually carried out using a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgresearchgate.net

Table 2: Heck and Sonogashira Coupling Reactions

ReactionCoupling PartnerCatalystConditionsProduct Type
HeckButyl acrylatePd(OAc)₂/PPh₃Et₃N, DMF, 100°C2-Vinylthieno[2,3-d] wikipedia.orgvulcanchem.comthiazole
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃N, THF, rt2-Alkynylthieno[2,3-d] wikipedia.orgvulcanchem.comthiazole

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is instrumental for introducing amine functionalities onto the thieno[2,3-d] wikipedia.orgvulcanchem.comthiazole core by reacting the 2-bromo derivative with primary or secondary amines. youtube.comlibretexts.org The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a strong base. youtube.comresearchgate.net

The scope of the Buchwald-Hartwig amination is broad, allowing for the synthesis of a wide array of 2-aminothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole derivatives. libretexts.org The choice of ligand is critical for the success of the reaction, with ligands like XPhos, SPhos, and BrettPhos often providing high yields and good functional group tolerance. youtube.com

Table 3: Buchwald-Hartwig Amination of 2-Bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole

EntryAmineCatalystLigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene~95
2AnilinePd(OAc)₂BrettPhosK₂CO₃Dioxane~80
3BenzylaminePdCl₂(dppf)-Cs₂CO₃Toluene~89

Kumada and Negishi Couplings

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium. organic-chemistry.org This reaction offers a direct method for coupling 2-bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole with alkyl or aryl Grignard reagents. organic-chemistry.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance.

While less commonly reported for this specific substrate compared to Suzuki or Buchwald-Hartwig reactions, both Kumada and Negishi couplings represent viable methods for the functionalization of 2-bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole.

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of 2-bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole. nih.govrsc.org In this reaction, the bromine atom is displaced by a nucleophile. The electron-withdrawing nature of the thiazole ring system can facilitate this reaction, particularly with strong nucleophiles. researchgate.netmdpi.com

Common nucleophiles used in SNAr reactions with 2-bromothieno[2,3-d] wikipedia.orgvulcanchem.comthiazole include alkoxides, thiolates, and amines. nih.govchemrxiv.org The reaction often requires elevated temperatures and a polar aprotic solvent to proceed efficiently. chemrxiv.org For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxythieno[2,3-d] wikipedia.orgvulcanchem.comthiazole. Similarly, thiols can be used to introduce sulfur-containing moieties. nih.gov

Electrophilic Aromatic Substitution on the Thienothiazole Ring System

The thieno[2,3-d] wikipedia.orgvulcanchem.comthiazole ring system itself can undergo electrophilic aromatic substitution (EAS). However, the fused thiazole ring is generally deactivating towards electrophilic attack compared to thiophene (B33073). In heterocycles like pyrrole, furan, and thiophene, electrophilic attack typically occurs at the C2 position. youtube.com For the thieno[2,3-d] wikipedia.orgvulcanchem.comthiazole system, the reactivity towards electrophiles is expected to be lower, and the position of substitution will be influenced by the directing effects of both the fused rings and any existing substituents. The presence of the bromine atom at the 2-position will further influence the regioselectivity of any subsequent electrophilic substitution reactions.

Lithiation and Subsequent Electrophilic Quenching Reactions

While direct studies on the lithiation of 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole are not extensively documented, its reactivity can be inferred from analogous heterocyclic systems. Two primary pathways for lithiation are plausible: halogen-metal exchange at the C2-position and deprotonation at an acidic site on the thiophene ring.

Research on 2-bromo-4-substituted-1,3-thiazoles demonstrates that treatment with strong bases like n-butyllithium or t-butyllithium can induce a bromine-lithium exchange, generating a potent nucleophile at the C2-position. researchgate.netnih.gov This intermediate, 2-lithiothieno[2,3-d] researchgate.netresearchgate.netthiazole, would be expected to react readily with a variety of electrophiles. Alternatively, studies on related fused systems like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that directed lithiation using lithium diisopropylamide (LDA) can selectively deprotonate the five-membered ring. mdpi.com For 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole, this would likely occur at the C5-position, which is adjacent to the thiophene's sulfur atom.

The resulting lithiated species can be quenched with various electrophiles to install new functional groups, as illustrated in the hypothetical reaction scheme below.

Table 1: Potential Lithiation Reactions and Subsequent Electrophilic Quenching

Reagent 1 (Lithiation)Site of LithiationReagent 2 (Electrophile)Potential Product
n-BuLi or t-BuLiC2 (via Br-Li exchange)DMFThieno[2,3-d] researchgate.netresearchgate.netthiazole-2-carbaldehyde
n-BuLi or t-BuLiC2 (via Br-Li exchange)CO₂Thieno[2,3-d] researchgate.netresearchgate.netthiazole-2-carboxylic acid
n-BuLi or t-BuLiC2 (via Br-Li exchange)R-CHO (Aldehyde)(Thieno[2,3-d] researchgate.netresearchgate.netthiazol-2-yl)(R)methanol
LDAC5 (via deprotonation)D₂O2-Bromo-5-deutero-thieno[2,3-d] researchgate.netresearchgate.netthiazole
LDAC5 (via deprotonation)(CH₃)₃SiCl2-Bromo-5-(trimethylsilyl)thieno[2,3-d] researchgate.netresearchgate.netthiazole

Radical Reactions Involving the Bromo Substituent

The reactivity of the C-Br bond in 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole towards radical intermediates is an area that remains largely unexplored in dedicated studies. However, the general behavior of aryl bromides in radical reactions suggests several potential transformations. The C-Br bond can be homolytically cleaved under radical conditions, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor such as tributyltin hydride, to achieve reductive debromination.

Furthermore, the generation of a thieno[2,3-d]thiazol-2-yl radical could enable its participation in intramolecular cyclization reactions if a suitable unsaturated substituent is present at a peripheral position, a common strategy in heterocyclic synthesis. mdpi.com While specific examples for this scaffold are lacking, these established principles of radical chemistry represent plausible, albeit hypothetical, reaction pathways.

Ring-Opening and Rearrangement Pathways of Thieno[2,3-d]researchgate.netresearchgate.netthiazole Derivatives

The thieno[2,3-d] researchgate.netresearchgate.netthiazole framework is an aromatic and generally stable heterocyclic system. Ring-opening or rearrangement reactions typically require significant energy input, such as high temperatures or photochemical activation. While literature specifically detailing the ring-opening of 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole is scarce, related systems provide insight into potential pathways.

For instance, studies on the thermolysis of thieno[2,3-d]-1,2,3-thiadiazoles, which possess a similar fused thiophene ring, have shown that these compounds can undergo ring-cleavage at high temperatures (above 220°C) in the presence of reagents like carbon disulfide to yield ring-opened dithiole products. nih.gov This suggests that under forcing thermal conditions, the thiophene portion of the thieno[2,3-d]thiazole (B11776972) ring could potentially undergo cleavage or rearrangement, although such transformations are not common under standard synthetic conditions.

Derivatization at Peripheral Positions

The functionalization of the thieno[2,3-d]thiazole core at positions other than C2 is a key strategy for creating diverse derivatives. The bromine at C2 serves as an excellent handle for cross-coupling reactions, while other positions on the thiophene ring can be functionalized through different synthetic routes.

Work by Stanetty et al. provides a clear example of derivatization at the thiophene moiety of the scaffold. researchgate.net Their synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives began with a substituted thiophene, where a bromo group was first displaced by sodium thiocyanate. Following cyclization to form the thieno[2,3-d]thiazole core, an amino group at the 5-position was converted into various halides (bromo, chloro, iodo) via Sandmeyer reactions. These newly installed halogens then served as intermediates for the introduction of sulfur, nitrogen, and oxygen nucleophiles. researchgate.net

Table 2: Reported Derivatizations at the Thiophene Ring of Thieno[2,3-d]thiazole

Starting MaterialReagent(s)PositionProductYieldReference
5-Amino-6-ethoxycarbonylthieno[2,3-d]thiazolet-BuONO, CuBr₂C55-Bromo-6-ethoxycarbonylthieno[2,3-d]thiazole95% researchgate.net
5-Amino-6-ethoxycarbonylthieno[2,3-d]thiazolet-BuONO, CuCl₂C55-Chloro-6-ethoxycarbonylthieno[2,3-d]thiazole88% researchgate.net
5-Bromo-6-ethoxycarbonylthieno[2,3-d]thiazoleNaSMeC56-Ethoxycarbonyl-5-(methylthio)thieno[2,3-d]thiazole98% researchgate.net
5-Bromo-6-ethoxycarbonylthieno[2,3-d]thiazoleMorpholineC56-Ethoxycarbonyl-5-morpholinothieno[2,3-d]thiazole72% researchgate.net

The 2-bromo substituent itself is primed for a multitude of palladium-catalyzed cross-coupling reactions, which are staples in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Although specific examples for 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole are not always available, extensive research on other bromothiazoles and related bromoheterocycles confirms the feasibility of these transformations. nih.govrsc.orglookchem.com

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or vinyl groups. nih.govrsc.org

Stille Coupling: Reaction with organostannanes, offering another robust method for C-C bond formation. researchgate.net

Heck Coupling: Vinylation of the C2 position by reacting with alkenes. rsc.orgbeilstein-journals.org

Negishi Coupling: Reaction with organozinc reagents, known for their high reactivity and functional group tolerance.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

These reactions provide a powerful toolkit for elaborating the 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole scaffold into a vast library of more complex molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of thieno[2,3-d]thiazole derivatives provide key insights into their electronic structure. For the parent thieno[2,3-d]thiazole, the thiophene protons typically appear in the range of δ 7.2–7.8 ppm, while the thiazole ring protons are found further downfield between δ 8.1–8.5 ppm. The introduction of a bromine atom at the 2-position of the thiazole ring is expected to induce a deshielding effect on the adjacent protons due to its electron-withdrawing nature. vulcanchem.com

The ¹³C NMR spectrum is equally informative. In related thiazole derivatives, the carbon atom bearing the bromine (C2) is expected to be significantly shifted. For instance, in 2,4-dibromothiazole, the C2 and C4 carbons resonate at approximately 136.3 ppm and 124.3 ppm, respectively, in CDCl₃. researchgate.net For 2-bromothieno[2,3-d] chemicalbook.comrsc.orgthiazole, the carbon atoms of the fused ring system would have distinct chemical shifts influenced by the electronic effects of the bromine atom and the fused ring structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-bromothieno[2,3-d] chemicalbook.comrsc.orgthiazole

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H5 ~7.4-7.6 -
H6 ~7.2-7.4 -
C2 - ~135-140
C3a - ~118-122
C5 - ~120-125
C6 - ~115-120

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal the coupling between the protons on the thiophene ring (H5 and H6), confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals for C5 and C6.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for identifying the connectivity across heteroatoms and quaternary carbons. For 2-bromothieno[2,3-d] chemicalbook.comrsc.orgthiazole, HMBC correlations would be expected between the thiophene protons and the carbons of the thiazole ring, and vice versa, confirming the fused ring structure. For example, correlations between H5 and carbons C3a and C7a would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. In a planar molecule like 2-bromothieno[2,3-d] chemicalbook.comrsc.orgthiazole, NOESY could help to confirm the through-space relationships between protons on the thiophene ring and potentially with substituents in derivatized analogs.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The molecular formula of 2-bromothieno[2,3-d] chemicalbook.comrsc.orgthiazole is C₅H₂BrNS₂. The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 2-bromothieno[2,3-d] chemicalbook.comrsc.orgthiazole, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-S bonds within the heterocyclic ring system. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations are observed in the 1600-1400 cm⁻¹ region. researchgate.net The C-Br stretching vibration would be expected in the lower frequency region of the spectrum. The IR spectrum of the related 2-bromothiazole (B21250) shows notable peaks, which can be used for comparison. chemicalbook.com

Table 2: Expected IR Absorption Bands for 2-bromothieno[2,3-d] chemicalbook.comrsc.orgthiazole

Wavenumber (cm⁻¹) Vibration
>3000 Aromatic C-H stretching
1600-1400 C=C and C=N stretching
<1000 C-S stretching

Note: The values in this table are based on general IR correlation charts and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The thieno[2,3-d]thiazole ring system, being an extended aromatic system, is expected to exhibit characteristic π → π* transitions. The UV-Vis spectrum of 2-bromothiazole shows absorption maxima that can serve as a reference. nist.gov The fusion of the thiophene ring would likely lead to a bathochromic (red) shift in the absorption maxima compared to the simple thiazole system. The addition of a bromine atom may also influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of 2-bromothieno[2,3-d] chemicalbook.comrsc.orgthiazole can be obtained, this technique would provide precise bond lengths, bond angles, and intermolecular interactions. Based on studies of related brominated thiazole derivatives, it is expected that the thieno[2,3-d]thiazole ring system is largely planar. researchgate.netst-andrews.ac.uk The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking and potentially halogen bonding involving the bromine atom. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

A thorough review of scientific literature reveals a notable absence of published research specifically detailing the use of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for the analysis of chiral derivatives of 2-bromothieno[2,3-d] researchgate.netnih.govthiazole. While synthetic routes to various achiral derivatives of the thieno[2,3-d]thiazole scaffold have been documented, dedicated studies into the synthesis of chiral analogues and their subsequent stereochemical characterization using VCD or ECD are not presently available in the public domain. researchgate.netnih.govresearchgate.net

VCD and ECD are powerful chiroptical spectroscopic techniques essential for determining the absolute configuration of chiral molecules in solution and the solid state. nih.gov However, the application of these methods is contingent on the existence of chiral derivatives of the compound . The current body of research on thieno[2,3-d]thiazoles and related systems is primarily focused on their synthesis for applications such as potential plant resistance inducers, anticancer agents, and nonlinear optics. researchgate.netnih.govresearchgate.net These studies have not yet extended to the preparation and advanced chiroptical analysis of enantiomerically pure derivatives of 2-bromothieno[2,3-d] researchgate.netnih.govthiazole.

Consequently, there is no specific experimental or theoretical data to present in the form of data tables or detailed research findings for this particular subsection. The field remains open for future investigation into the synthesis of chiral thieno[2,3-d] researchgate.netnih.govthiazole derivatives and the application of VCD and ECD to elucidate their three-dimensional structures.

Spectroscopic Properties of 2 Bromothieno 2,3 D Nih.govnih.govthiazole

The structure of 2-bromothieno[2,3-d] nih.govnih.govthiazole (B1198619) can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show distinct signals for the protons on the thiophene (B33073) ring. vulcanchem.com The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the fused thiazole ring. ¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-H, C=C, and C-S stretching vibrations within the heterocyclic rings.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which would show the characteristic isotopic pattern for a bromine-containing compound.

Interactive Data Table: Spectroscopic Data for 2-bromothieno[2,3-d] nih.govnih.govthiazole

TechniqueExpected Data
¹H NMRSignals in the aromatic region, with coupling patterns indicative of the substitution pattern on the thiophene ring.
¹³C NMRResonances for the carbon atoms of the fused ring system, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
IR (cm⁻¹)Bands corresponding to aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and C-S stretching.
Mass Spec (m/z)A molecular ion peak corresponding to the molecular weight of C₅H₂BrNS₂, showing the characteristic M and M+2 isotopic peaks for bromine.

Computational and Theoretical Investigations of 2 Bromothieno 2,3 D 1 2 Thiazole Systems

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational techniques for investigating the electronic properties and spectroscopic behavior of molecules. These methods offer a balance between computational cost and accuracy, making them well-suited for studying systems like 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole (B1198619).

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity and a greater propensity for electron transfer.

For thieno[2,3-d]thiazole (B11776972) derivatives, the HOMO is typically a π-orbital delocalized across the fused ring system, while the LUMO is a π*-antibonding orbital. The introduction of a bromine atom, an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO. Theoretical studies on analogous aromatic and heterocyclic systems have shown that halogen substitution can influence the HOMO-LUMO gap. mdpi.com For instance, in a study on benzo-bis-thiadiazole derivatives, the incorporation of bromine atoms was found to red-shift the absorption spectra, indicating a change in the electronic energy levels. mdpi.com

In the case of 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole, the HOMO is likely to have significant contributions from the sulfur atoms and the π-system of the thiophene (B33073) and thiazole rings. The LUMO would also be distributed over the heterocyclic core. The calculated HOMO-LUMO gap provides insights into the molecule's electronic transitions and potential for use in organic electronics. A representative table of calculated HOMO, LUMO, and energy gap values for related thiazole derivatives is presented below to illustrate the expected range for such compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiazole Derivative A-6.27-1.814.46
Thiazole Derivative B-5.54-1.094.45
Thieno[2,3-d]pyrimidine (B153573) Derivative-6.50-2.204.30

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots different potential values in various colors, with red indicating regions of high electron density (electronegative potential), which are susceptible to electrophilic attack, and blue representing regions of low electron density (electropositive potential), which are prone to nucleophilic attack.

For 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole, the MEP map would likely show the most negative potential (red region) localized around the nitrogen atom of the thiazole ring due to its high electronegativity and lone pair of electrons. The sulfur atoms in both rings would also contribute to the electronegative character. Conversely, the hydrogen atoms of the thiophene ring would exhibit a positive potential (blue region). The bromine atom, being electronegative, will also influence the charge distribution, creating a region of slightly negative potential around it, while the carbon atom to which it is attached will become more electrophilic. This information is crucial for predicting the sites of electrophilic substitution, nucleophilic attack, and hydrogen bonding interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) NBOs, it is possible to quantify the stability arising from these electronic delocalizations.

In 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole, NBO analysis would reveal significant π → π* interactions within the fused aromatic system, confirming the delocalization of π-electrons across both the thiophene and thiazole rings. Additionally, interactions involving the lone pairs of the nitrogen and sulfur atoms (n → π* and n → σ*) would be identified, highlighting their contribution to the electronic structure and stability of the molecule. The analysis can also elucidate the nature of the C-Br bond and any hyperconjugative effects it may have on the ring system. The stabilization energies associated with these interactions provide quantitative insights into the molecule's electronic landscape. For instance, studies on other thiazole derivatives have quantified the stabilization energies from such interactions, often finding significant contributions from charge transfer between different parts of the molecule. mdpi.com

Prediction of Spectroscopic Properties (UV-Vis, NMR Chemical Shifts)

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the corresponding oscillator strengths. For 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole, the main electronic transitions are expected to be of the π → π* type, characteristic of conjugated systems. The calculated UV-Vis spectrum would provide valuable information for experimental identification and characterization.

Furthermore, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By comparing the calculated shifts with experimental data, it is possible to confirm the molecular structure and assign the observed signals to specific atoms in the molecule. For 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole, the predicted chemical shifts would be influenced by the electron-withdrawing bromine atom and the electronic environment of the fused heterocyclic system.

A representative table of predicted spectroscopic data for a related thiazole derivative is shown below.

PropertyCalculated Value
λ_max (UV-Vis)~300-350 nm
¹H NMR shift (thiophene proton)~7.0-7.5 ppm
¹³C NMR shift (C-Br)~110-120 ppm

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole, a key area of interest is its reactivity in nucleophilic substitution and cross-coupling reactions, where the bromine atom serves as a leaving group.

Computational studies can model the reaction pathways of, for example, a Suzuki or Stille coupling reaction. By locating the transition state structures and calculating the corresponding energy barriers, it is possible to predict the feasibility and selectivity of the reaction. For instance, a study on the nucleophilic substitution of a brominated benzo-bis-thiadiazole derivative showed that the reactivity is enhanced by the electron-deficient nature of the aromatic system. mdpi.com Similarly, for 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole, DFT calculations can map out the potential energy surface for the reaction with a boronic acid (in a Suzuki coupling), providing insights into the oxidative addition, transmetalation, and reductive elimination steps. This theoretical understanding can guide the optimization of experimental reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

While 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole is a relatively rigid molecule, conformational analysis can still be important, especially when considering its interactions with larger molecules such as enzymes or in the solid state. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor.

MD simulations can be used to explore the conformational space of substituted derivatives of 2-bromothieno[2,3-d] researchgate.netresearchgate.netthiazole, where flexible side chains might be present. For the parent molecule, MD simulations can be employed to study its aggregation behavior in solution or its packing in a crystal lattice. These simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a particle at a certain distance from a reference particle, providing insights into the local structure of the system.

Non-Linear Optical (NLO) Property Calculations

The investigation of the non-linear optical (NLO) properties of organic molecules has garnered significant interest due to their potential applications in optoelectronics and photonics. For thieno[2,3-d] nih.govresearchgate.netthiazole derivatives, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to predict and understand their NLO behavior. These theoretical studies provide valuable insights into the relationship between molecular structure and NLO response, guiding the design of new materials with enhanced properties.

Theoretical calculations for NLO properties of molecules like 2-bromothieno[2,3-d] nih.govresearchgate.netthiazole typically involve the use of DFT with a suitable functional and basis set. A common approach is to employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution, especially in the presence of heteroatoms and for calculating properties related to electron cloud distortion.

The key NLO parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The dipole moment is a measure of the asymmetry of the charge distribution in a molecule. The linear polarizability describes the linear response of the electron cloud to an external electric field, while the first-order hyperpolarizability quantifies the second-order, non-linear response, which is responsible for phenomena like second-harmonic generation (SHG).

For a comprehensive understanding, these calculations are often performed both in the gas phase and in the presence of solvents with varying polarities. This is because the solvent can significantly influence the electronic properties of the molecule, and thus its NLO response. The effect of the solvent is typically modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Representative Calculated NLO Properties of a Thieno[2,3-d]thiazole System

Property Gas Phase Toluene Chloroform Dichloromethane
Dipole Moment (μ) in Debye 3.50 4.20 4.50 4.80
Polarizability (α) in esu 1.50e-23 1.65e-23 1.70e-23 1.75e-23
First Hyperpolarizability (β) in esu 2.00e-30 2.50e-30 2.80e-30 3.10e-30

Note: The values in this table are hypothetical and serve as a representative example based on computational studies of similar compounds.

The data illustrates a general trend where the dipole moment, polarizability, and first-order hyperpolarizability increase with the polarity of the solvent. This is attributed to the stabilization of the charge-separated excited states in a polar environment, which enhances the NLO response. The bromine atom in the 2-position of the thieno[2,3-d] nih.govresearchgate.netthiazole core is expected to influence the electronic properties through its electron-withdrawing inductive effect and its ability to participate in halogen bonding, which could further modulate the NLO response.

Further theoretical investigations could explore the effect of different substituents at various positions on the thieno[2,3-d] nih.govresearchgate.netthiazole scaffold to establish a more detailed structure-property relationship for this class of compounds.

Academic and Research Applications of 2 Bromothieno 2,3 D 1 2 Thiazole and Its Derivatives

Strategic Building Block in Organic Synthesis

The reactivity of the bromine atom at the 2-position of the thieno[2,3-d]thiazole (B11776972) core makes it an ideal precursor for various cross-coupling reactions, enabling the construction of more elaborate molecular structures. This functionality is key to its role in building advanced polycyclic systems and diverse heterocyclic libraries.

Construction of Advanced Polycyclic Systems

A study on the synthesis of 2,3-dihydronaphtho[2,3-d]thiazole-4,9-diones demonstrates the fusion of thiazole (B1198619) rings with larger polycyclic systems, highlighting the general synthetic accessibility of such fused structures. This suggests that 2-bromothieno[2,3-d]thiazole (B13051005) could similarly be a valuable precursor for creating novel polycyclic aromatic compounds with tailored electronic properties.

Synthesis of Complex Heterocyclic Libraries

The development of libraries of complex heterocyclic compounds is a cornerstone of modern drug discovery and materials science. The 2-bromothieno[2,3-d]thiazole scaffold can serve as a versatile starting point for generating such libraries. The bromine atom can be readily displaced by a variety of nucleophiles or engaged in metal-catalyzed cross-coupling reactions to introduce diverse functional groups and build new heterocyclic rings.

For example, a study on the synthesis of novel bis(thiazoles) utilized a thieno[2,3-b]thiophene-linked bis(α-bromoketone) in a tandem reaction to create complex heterocyclic hybrids. This approach underscores the potential of bromo-functionalized thieno-heterocycles in the efficient construction of diverse molecular architectures. Similarly, the synthesis of novel 1,2,3-triazole-thiazole compounds highlights the modular approach to building complex heterocyclic systems from functionalized precursors.

Role in the Development of Functional Materials

The inherent electronic properties of the thieno[2,3-d]thiazole core, which can be further tuned through functionalization, make it a promising candidate for the development of a range of functional organic materials.

Organic Electronic Materials (e.g., Semiconductors, Optoelectronic Devices)

Thiazole-based organic semiconductors have garnered significant interest for their potential applications in organic electronics. The electron-deficient nature of the thiazole ring, combined with the electron-rich thiophene (B33073) ring in the thieno[2,3-d]thiazole system, can lead to materials with desirable charge-transport properties. The bromine atom in 2-bromothieno[2,3-d]thiazole provides a convenient handle for incorporating this core into larger conjugated systems, which are essential for organic semiconductors.

Research on solution-processable benzo[b]thieno[2,3-d]thiophene derivatives has demonstrated their utility as organic semiconductors in thin-film transistors. These studies highlight the potential of sulfur-containing fused heterocyclic systems in electronic applications. Furthermore, the synthesis of A-D-A type organic semiconducting materials utilizing thiazole-based building blocks showcases the importance of these heterocycles in designing materials with specific electronic properties.

Materials for Photovoltaic Cells and Dye-Sensitized Solar Cells

The development of efficient organic materials for solar energy conversion is a major area of research. Thiazole-containing polymers have been investigated for their use in photovoltaic applications due to their ability to absorb light and facilitate charge separation. The thieno[2,3-d]thiazole core, with its tunable electronic properties, could be a valuable component in the design of new donor or acceptor materials for organic photovoltaic (OPV) cells.

In the context of dye-sensitized solar cells (DSSCs), organic dyes containing heterocyclic units play a crucial role as sensitizers. Thiazolo[5,4-d]thiazole-based organic sensitizers have shown promise in achieving high power conversion efficiencies. While no specific studies on 2-bromothieno[2,3-d]thiazole for DSSCs were found, its structural similarity to other effective sensitizer (B1316253) cores suggests its potential in this application. The synthesis of dyes with a thieno[2,3-d]thiazole core has been reported, indicating the feasibility of incorporating this moiety into dye structures.

Fluorescent Dyes and Probes

The rigid and planar structure of the thieno[2,3-d]thiazole system is conducive to fluorescence. Functionalization at the 2-position via the bromo group allows for the attachment of various chromophores and auxochromes, enabling the fine-tuning of the photophysical properties. This makes it a promising scaffold for the development of novel fluorescent dyes and probes.

Research on thiazole-based fluorescent molecules has demonstrated their potential for applications in materials science and biological imaging. The development of fluorescent probes based on the benzo[d]thiazole core for the detection of biologically relevant species further illustrates the utility of thiazole-containing heterocycles in this area. While direct examples of fluorescent probes derived from 2-bromothieno[2,3-d]thiazole are not present in the provided search results, the fundamental principles of fluorophore design suggest that this compound could be a valuable building block for creating new fluorescent materials with tailored properties.

Pre-Clinical Research in Chemical Biology and Agrochemicals (excluding clinical aspects)

The thieno[2,3-d]thiazole core is a "privileged structure" in medicinal chemistry and agrochemical research, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The bromo-substituent at the 2-position serves as a versatile handle for introducing a wide array of functional groups, allowing for the systematic exploration of the chemical space around this scaffold.

Scaffold Hopping and Bioisosteric Replacements in Lead Discovery

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. nih.gov The thieno[2,3-d]thiazole system has been successfully employed in this context. For instance, a novel 2H-thiazolo[4,5-d] nih.govacs.orgnih.govtriazole system has been developed as a building block for scaffold hopping, demonstrating the potential of related fused thiazole systems in generating new intellectual property and exploring new chemical space. nih.govrsc.org

Bioisosteric replacement, a related concept, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is often used to improve pharmacokinetic properties or to circumvent existing patents. The thieno[2,3-d]pyrimidine (B153573) scaffold, a close structural relative of thieno[2,3-d]thiazole, is considered a bioisostere of purine, a key component of nucleic acids. mdpi.com This bioisosteric relationship has been exploited in the development of kinase inhibitors. nih.gov For example, the replacement of an indole (B1671886) moiety with a thieno[2,3-d]pyrimidine scaffold has been a successful strategy in the discovery of potent PI3Kδ inhibitors. In another example, thienopyrroles have been investigated as potential bioisosteres of N,N-dimethyltryptamine, an agonist for serotonin (B10506) receptors. nih.gov These examples highlight the utility of the thiophene-fused heterocyclic systems, including thieno[2,3-d]thiazole, in bioisosteric replacement strategies to generate novel drug candidates. spirochem.com

Original Scaffold Bioisosteric Replacement Therapeutic Target/Application Reference
PurineThieno[2,3-d]pyrimidineKinase inhibition mdpi.com
IndoleThieno[2,3-d]pyrimidinePI3Kδ inhibition nih.gov
N,N-dimethyltryptamineThienopyrroleSerotonin receptor agonism nih.gov

Structure-Activity Relationship (SAR) Studies for Target Interaction (e.g., enzyme inhibition, receptor binding)

The 2-bromothieno[2,3-d] nih.govacs.orgthiazole scaffold provides a convenient starting point for extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents on the thieno[2,3-d]thiazole core, researchers can probe the key interactions between the molecule and its biological target, such as an enzyme or a receptor, to optimize its potency and selectivity.

A number of studies have focused on the development of thieno[2,3-d]pyrimidine and thieno-thiazole derivatives as kinase inhibitors. For instance, a series of thieno[3,2-d]thiazole derivatives integrated with a pyrazoline nucleus were synthesized and evaluated as multi-targeting kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E. nih.gov The thieno[3,2-d]thiazole-carbohydrazide derivative 3c showed a significant decrease in activity against both MCF-7 and HepG-2 cancer cell lines compared to the starting pyrazolinyl-aminothiazol-4-one 1 . However, compound 3c exhibited promising inhibitory activity against BRAFV600E. nih.gov

Compound Target Kinase IC50 (µM) Reference
1EGFR0.022 nih.gov
3cEGFR0.017 nih.gov
Sorafenib (Reference)EGFR0.025 nih.gov
1VEGFR-22.470 nih.gov
3cVEGFR-22.259 nih.gov
Sorafenib (Reference)VEGFR-21.022 nih.gov
1BRAFV600E2.026 nih.gov
3cBRAFV600E0.088 nih.gov
Sorafenib (Reference)BRAFV600E0.040 nih.gov

In another study, thieno[2,3-d]pyrimidine derivatives were designed as potent VEGFR-2 inhibitors. Compounds 8b and 8e from this series showed exceptionally potent inhibitory activity with IC50 values of 5 nM and 3.9 nM, respectively. nih.gov Furthermore, a thieno[2,3-d]pyrimidine-based urea (B33335) derivative, KM6 , demonstrated 65% inhibition of VEGFR-2 tyrosine kinase activity at a concentration of 10 µM.

Thieno[2,3-d]pyrimidinone derivatives have also been explored for their affinity towards serotonin receptors. Specifically, 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-6-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one (27 ) was identified as a highly potent and selective ligand for the 5-HT1A receptor with a Ki value of 0.19 nM. nih.gov The presence of the amino group at the N3 position was found to be crucial for this interaction. nih.gov

Compound Receptor Ki (nM) Selectivity (vs α1ARs) Reference
275-HT1A0.19115 nih.gov
315-HT1A1.4684 nih.gov
285-HT1A3.2824 nih.gov
295-HT1A12.594 nih.gov
305-HT1A4.385 nih.gov

Development of Plant Activators and Crop Protection Agents

In the field of agrochemicals, thieno[2,3-d]thiazole derivatives have shown promise as plant activators. These compounds can induce systemic acquired resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens. Thieno[2,3-d]isothiazoles, structurally related to the target compound, have been synthesized and investigated as potential plant activators. researchgate.net The research in this area often involves the synthesis of a library of derivatives to establish clear structure-activity relationships for their efficacy in crop protection.

Catalytic Applications and Ligand Design

The thieno[2,3-d]thiazole scaffold has also found applications in the field of catalysis, primarily as a component of ligands for transition metal complexes. The presence of nitrogen and sulfur heteroatoms provides potential coordination sites for metal ions, and the rigid bicyclic structure can influence the steric and electronic environment around the metal center, thereby affecting the catalytic activity and selectivity.

Thiazole-based N,P-ligands have been successfully used in palladium-catalyzed asymmetric cycloisomerization of 1,6-enynes. researchgate.net While this study did not specifically use thieno[2,3-d]thiazole, it highlights the potential of the thiazole moiety in ligand design for asymmetric catalysis.

More directly, thiazole derivatives have been used to synthesize Fe(III), Pd(II), and Cu(II) complexes. acs.org The resulting Pd(II) complex demonstrated high efficiency as a reusable catalyst in the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org The simple operation, short reaction times (20 minutes), and high yields (up to 97%) underscore the potential of such complexes in green and efficient chemical synthesis. acs.org The catalytic activity was attributed to the specific electronic and structural features of the palladium complex. acs.org

Furthermore, thiazol-2-ylidenes, which can be derived from the thiazole ring system, have been investigated as N-heterocyclic carbene (NHC) ligands for transition metal catalysis. nih.gov These ligands exhibit enhanced electrophilicity and have proven to be highly active in electrophilic cyclization reactions. nih.gov Although not specific to the thieno[2,3-d]thiazole system, this research opens up avenues for the design of novel catalysts based on this scaffold. The development of metal-free catalytic systems is another area of interest, with reports on the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a triazole-mediated denitrogenative transformation reaction, avoiding the use of metal catalysts. researchgate.netnih.gov

Catalyst/Ligand System Catalytic Reaction Key Findings Reference
Pd(II)-thiazole complexSynthesis of pyrazole-4-carbonitrilesHigh efficiency (up to 97% yield), reusability, green synthesis acs.org
Thiazole-based N,P-ligandsPd-catalyzed asymmetric cycloisomerizationHigh enantioselectivity (up to 99% ee) researchgate.net
Thiazol-2-ylidene-metal complexesElectrophilic cyclizationHighly active ligands for electrophilic catalysis nih.gov
Triazole-mediated (metal-free)Synthesis of thieno[2,3-c]pyridinesEfficient metal-free synthesis of heterocyclic compounds researchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches to Synthesis

The development of environmentally friendly synthetic methods for thieno[2,3-d]thiazole (B11776972) derivatives is a key area of future research. Traditional synthetic routes often involve hazardous reagents and generate significant chemical waste. researchgate.net Green chemistry principles are being applied to mitigate these issues. researchgate.net

Future research will likely focus on:

Green Solvents and Catalysts: Utilizing water, ethanol, or other biodegradable solvents in synthetic protocols. researchgate.netyoutube.com The use of recyclable catalysts, such as nickel ferrite (B1171679) (NiFe2O4) nanoparticles and cross-linked chitosan (B1678972) hydrogel biocatalysts, is also a promising avenue. mdpi.comnih.gov These catalysts offer high efficiency and can be easily recovered and reused, reducing waste and cost. mdpi.comnih.gov

Energy-Efficient Methods: Employing microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netmdpi.com Solvent-free reaction conditions are also being explored to further minimize environmental impact. youtube.comresearchgate.net

One-Pot, Multi-Component Reactions: Designing synthetic strategies that combine multiple reaction steps into a single pot reduces the need for intermediate purification steps, saving time, resources, and minimizing waste. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Understanding the reactivity of the 2-bromothieno[2,3-d] researchgate.netrsc.orgthiazole (B1198619) core is crucial for developing new synthetic methodologies and accessing novel derivatives. The bromine atom at the 2-position serves as a versatile handle for various chemical transformations.

Emerging research in this area includes:

Cross-Coupling Reactions: The bromine atom is an ideal site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the synthesis of diverse libraries of compounds for screening.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the thiazole ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. researchgate.net

Ring Transformation Reactions: Unprecedented ring transformations of related thiazole-containing systems have been reported, leading to the formation of entirely new heterocyclic scaffolds. rsc.org For instance, the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate (B1228247) resulted in a tandem [3+2] cycloaddition and an unexpected ring transformation to produce functionalized thieno[2,3-b]pyrazine (B153567) derivatives. rsc.org Future work could explore similar transformations starting from 2-bromothieno[2,3-d] researchgate.netrsc.orgthiazole.

Integration into Hybrid Materials and Nanostructures

The unique electronic and photophysical properties of the thieno[2,3-d]thiazole scaffold make it an attractive building block for advanced materials.

Future directions in this area involve:

Organic Electronics: Thieno[2,3-d]thiazole derivatives are being investigated for their potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgacs.org Their rigid, planar structure and the presence of sulfur atoms can facilitate intermolecular interactions and charge transport.

Hybrid Materials: Integrating 2-bromothieno[2,3-d] researchgate.netrsc.orgthiazole into hybrid materials, such as metal-organic frameworks (MOFs) or polymer composites, could lead to materials with novel properties and applications in areas like sensing, catalysis, and gas storage.

Nanostructures: The synthesis of nanostructured materials incorporating the thieno[2,3-d]thiazole unit is an emerging area. These nanostructures could exhibit unique size- and shape-dependent properties, making them suitable for applications in nanoelectronics and nanomedicine.

Advanced Computational Design and Predictive Modeling for New Derivatives

Computational chemistry plays an increasingly important role in the design and development of new molecules with desired properties.

Key areas of focus include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are being developed to predict the biological activity of thieno[2,3-d]thiazole derivatives. researchgate.net These models can help in identifying key structural features responsible for activity and in designing more potent compounds. researchgate.net

Molecular Docking: Molecular docking simulations are used to predict the binding modes of thieno[2,3-d]thiazole derivatives with biological targets, such as enzymes and receptors. nih.govrsc.orgnih.gov This information is crucial for understanding the mechanism of action and for designing compounds with improved binding affinity and selectivity. rsc.orgnih.gov

Density Functional Theory (DFT) Calculations: DFT calculations are employed to study the electronic structure, reactivity, and spectroscopic properties of these compounds. researchgate.net This can provide insights into their chemical behavior and guide the design of new synthetic strategies. researchgate.net

High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new bioactive compounds and materials, high-throughput synthesis and screening (HTS) methodologies are being increasingly adopted.

Future trends in this area include:

Combinatorial Chemistry: The development of combinatorial libraries of thieno[2,3-d]thiazole derivatives, where a large number of compounds are synthesized simultaneously, will enable the rapid exploration of chemical space.

Automated Synthesis: The use of automated synthesis platforms can significantly increase the efficiency and reproducibility of chemical reactions, allowing for the rapid production of compound libraries.

High-Throughput Screening: HTS assays are essential for rapidly evaluating the biological activity or material properties of large numbers of compounds. This allows for the quick identification of promising lead compounds for further development.

Q & A

Q. What synthetic methodologies are effective for preparing 2-bromothieno[2,3-d][1,3]thiazole and its derivatives?

The synthesis often involves cycloaddition reactions or multi-step heterocyclic coupling. For example, thiopyrano[2,3-d]thiazole derivatives can be synthesized via [4+2] cycloaddition reactions using pyrazolylmethylene precursors and aryl maleimides under reflux in acetic acid . Bromination at specific positions (e.g., the thiazole ring) is achieved using bromine or bromomalonaldehyde under mild conditions . Key intermediates like Schiff bases are formed by condensing aldehydes with primary amines .

Q. How can the structural integrity and purity of this compound be validated experimentally?

Characterization relies on spectroscopic and analytical techniques:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent integration (e.g., aromatic protons in the 6.5–8.5 ppm range) .
  • LC-MS/HPLC : Validates molecular weight and purity (>95%) .
  • Elemental analysis : Matches calculated and observed C/H/N/S/Br content to confirm stoichiometry .

Q. What preliminary biological activities are associated with this compound derivatives?

These compounds exhibit antiviral and anticancer properties. For instance:

  • Antiviral : Derivatives like rel-(5R,5aR,11bS)-2,6-dioxo-thiopyrano[2,3-d]thiazoles inhibit influenza A (H3N2/H5N1) with EC₅₀ values of 0.31–2.5 µg/mL and selectivity indices (SI) >40 .
  • Anticancer : Thiopyrano[2,3-d]thiazole-2-ones with naphthoquinone moieties show enhanced activity against tumor cell lines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for antiviral efficacy?

SAR studies reveal:

  • Substituent effects : Alkyl chain elongation (e.g., in compounds 8–13) improves anti-influenza activity, while bulky aryl groups reduce potency .
  • Electron-withdrawing groups : Bromine at the thieno position enhances binding to viral targets (e.g., neuraminidase) by increasing electrophilicity .
  • Hybrid scaffolds : Fusion with triazolo/thiadiazole rings (e.g., compound 23) broadens activity against dengue virus (EC₅₀ = 8–18 µg/mL) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar derivatives?

Contradictions (e.g., inactive compounds 14–17 vs. active 8–11) are addressed by:

  • Dose-response profiling : Testing across a wider concentration range (e.g., 0.1–100 µg/mL) to identify threshold effects .
  • Cellular toxicity assays : Measuring CC₅₀ values to differentiate true antiviral activity from cytotoxicity (SI = CC₅₀/EC₅₀) .
  • Targeted docking studies : Comparing binding poses of active/inactive analogs to viral proteins (e.g., HCV NS5B polymerase) using molecular dynamics .

Q. How can synthetic routes be optimized to enhance yields of this compound derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates in cycloaddition steps .
  • Catalyst screening : Cu(I) catalysts accelerate click chemistry for triazole-thiazole hybrids .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% .

Contradictory Data Analysis

Q. Why do some thiopyrano[2,3-d]thiazole derivatives show high antiviral activity while others are inactive?

Key factors include:

  • Steric hindrance : Bulky substituents (e.g., 4-methoxyphenyl in compound 9e) impede binding to viral entry proteins .
  • Electron density : Electron-deficient cores (e.g., nitro groups) enhance interaction with viral protease active sites, whereas electron-rich analogs lack affinity .
  • Conformational flexibility : Rigid norbornane fragments in compound 28 improve activity by stabilizing bioactive conformations .

Methodological Recommendations

Q. What in vitro assays are most reliable for evaluating the anticancer potential of this compound derivatives?

Prioritize:

  • MTT/XTT assays : Quantify cell viability across cancer lines (e.g., MCF-7, HepG2) .
  • Apoptosis markers : Caspase-3/7 activation and Annexin V staining to confirm mechanistic pathways .
  • Dose-dependent profiling : IC₅₀ determination with 72h exposure to capture delayed effects .

Q. How should researchers design derivatives to improve metabolic stability and bioavailability?

Strategies include:

  • Prodrug approaches : Esterification of carboxylic acid groups (e.g., compound 9c) to enhance membrane permeability .
  • Halogen substitution : Fluorine at para positions reduces hepatic clearance by CYP450 enzymes .
  • Lipophilicity tuning : LogP values between 2–4 optimize blood-brain barrier penetration for CNS targets .

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